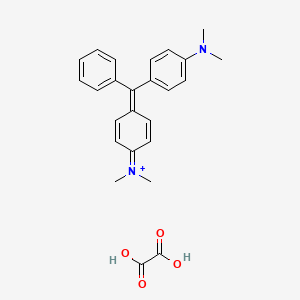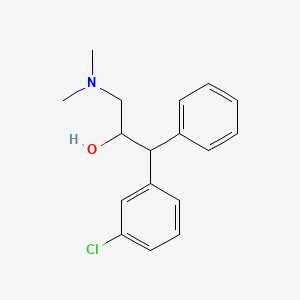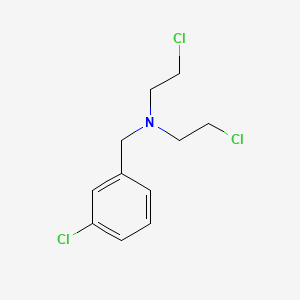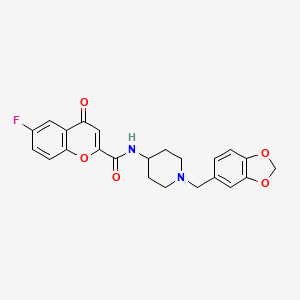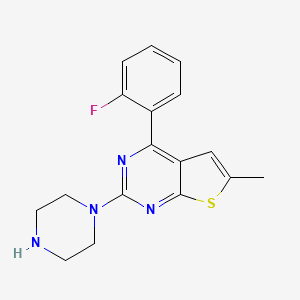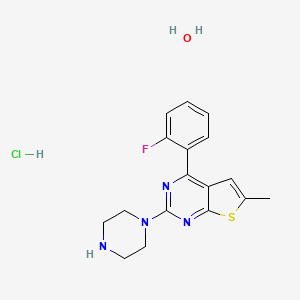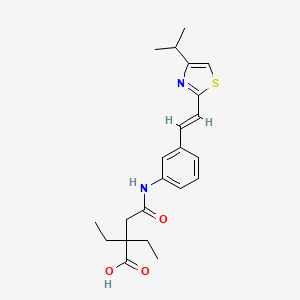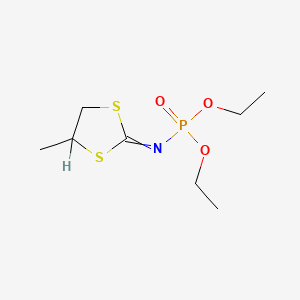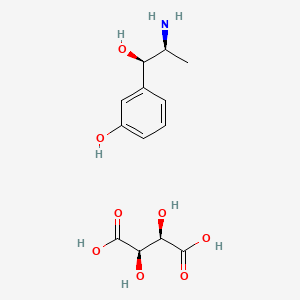
Metaraminolbitartrat
Übersicht
Beschreibung
Metaraminol bitartrate is an adrenergic agonist that predominantly acts at alpha adrenergic receptors and also stimulates the release of norepinephrine . It has been primarily used as a vasoconstrictor in the treatment of hypotension .
Synthesis Analysis
The synthesis of Metaraminol bitartrate involves a chiral addition reaction of hydroxybenzaldehyde and nitroethane, catalyzed by a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole . The product of this reaction is then reduced using hydrogen in the presence of Pd-C to obtain metaraminol . The metaraminol is then salified with L (+)-tartaric acid to obtain the final product, Metaraminol bitartrate .
Molecular Structure Analysis
The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .
Chemical Reactions Analysis
A new impurity in Metaraminol bitartrate was separated and characterized by two-dimensional high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (2D HPLC-Q/TOF-MS) in negative electrospray ionization mode .
Physical And Chemical Properties Analysis
The molecular formula of Metaraminol bitartrate is C13H19NO8 . The average mass is 317.292 Da and the monoisotopic mass is 317.111053 Da .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Qualitätskontrolle
Metaraminolbitartrat wird in der pharmazeutischen Qualitätskontrollprüfung eingesetzt, um die Sicherheit und Wirksamkeit von Medikamenten zu gewährleisten, bevor sie den Verbrauchern zugänglich gemacht werden. Es dient als Standard in analytischen Anwendungen wie Pharma-Freigabeprüfungen und Methodenentwicklung für qualitative und quantitative Analysen .
USP-Referenzstandard
Als USP-Referenzstandard wird this compound in den im Arzneibuch der Vereinigten Staaten aufgeführten spezifischen Qualitätsprüfungen und -assays verwendet. Dies gewährleistet Konsistenz und Einhaltung der etablierten pharmazeutischen Standards .
Neurologische Patientenversorgung
Untersuchungen zeigen, dass eine periphere Metaraminol-Infusion bei Patienten mit neurologischen Erkrankungen sicher und praktikabel ist, wenn sie sorgfältig überwacht wird. Es wirkt als wirksames Vasopressor, insbesondere bei mildem Schock .
Hochleistungsflüssigchromatographie (HPLC)-Analyse
this compound wird mit HPLC-Systemen wie dem Thermo Scientific UltiMate 3000 analysiert, das eine schnelle und genaue Analyse bietet, die für Forschungs- und Entwicklungsprozesse entscheidend ist .
Fluorometrische Assays
Für die this compound-Injektion wurde ein fluorometrischer Assay entwickelt, der o-Phthalaldehyd als fluorogenes Reagenz verwendet. Diese Methode ist deutlich empfindlicher als herkömmliche Assays und erfordert keine vorherige Isolierung von Metaraminol .
Wirkmechanismus
Target of Action
Metaraminol bitartrate primarily targets alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure. Metaraminol also stimulates the release of norepinephrine , a neurotransmitter that further enhances the drug’s vasoconstrictive effects .
Mode of Action
Metaraminol interacts with its targets by acting as a pure alpha-1 adrenergic receptor agonist . This interaction leads to peripheral vasoconstriction, which in turn increases both systolic and diastolic blood pressure . The drug’s effect is thought to be associated with the inhibition of adenyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The primary biochemical pathway affected by metaraminol involves the alpha-1 adrenergic receptors and the adenyl cyclase-cAMP pathway . By inhibiting adenyl cyclase, metaraminol reduces the production of cAMP, a molecule that normally promotes relaxation of smooth muscle tissue. This leads to vasoconstriction and an increase in blood pressure .
Pharmacokinetics
The pharmacokinetics of metaraminol bitartrate are characterized by its rapid onset of action (1-2 minutes) following intravenous administration . The drug’s duration of action is approximately 20-60 minutes , and it has a half-life of a few minutes . Metaraminol is metabolized in the liver .
Result of Action
The primary result of metaraminol’s action is an increase in both systolic and diastolic blood pressure . This is achieved through the drug’s vasoconstrictive effects, which increase the force of the heart’s pumping action and constrict peripheral blood vessels . Metaraminol is indicated for the prevention and treatment of hypotension due to various causes, including hemorrhage, spinal anesthesia, and shock associated with brain damage .
Safety and Hazards
Metaraminol bitartrate is toxic if swallowed and causes damage to organs, specifically the cardiovascular system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Biochemische Analyse
Biochemical Properties
Metaraminol Bitartrate acts as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Cellular Effects
Metaraminol Bitartrate increases both systolic and diastolic blood pressure . It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .
Molecular Mechanism
Metaraminol Bitartrate acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Temporal Effects in Laboratory Settings
In a study of critically ill patients, metaraminol was associated with a longer time to resolution of shock compared with those who did not receive metaraminol . In another study, the average maximum infusion rate was 7.4 mL/h, and the average duration was 88.4 hours .
Dosage Effects in Animal Models
The half-life of metaraminol was about 48 minutes in a rat study .
Metabolic Pathways
Metaraminol Bitartrate acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .
Transport and Distribution
Metaraminol Bitartrate is given intravenously as either a bolus or as an infusion, usually via peripheral intravenous access . Metaraminol is commonly available as 10 mg in 1 mL, that requires dilution prior to administration .
Subcellular Localization
By acting as a false neurotransmitter, metaraminol displaces noradrenaline from storage vesicles in noradrenergic synapses, therefore increasing the synaptic and systemic noradrenaline concentration . Its main effects are therefore the same as the effects of noradrenaline .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Metaraminol bitartrate involves the conversion of 3,4-dihydroxyphenylacetone to Metaraminol followed by the reaction with tartaric acid to form Metaraminol bitartrate.", "Starting Materials": [ "3,4-dihydroxyphenylacetone", "Metaraminol", "Tartaric acid" ], "Reaction": [ "Step 1: 3,4-dihydroxyphenylacetone is reacted with methylamine to form Metaraminol.", "Step 2: Metaraminol is then reacted with tartaric acid to form Metaraminol bitartrate.", "Step 3: The Metaraminol bitartrate is purified and isolated for use." ] } | |
CAS-Nummer |
33402-03-8 |
Molekularformel |
C13H19NO8 |
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1 |
InChI-Schlüssel |
VENXSELNXQXCNT-STJVKZSMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
White to off-white crystalline powder. |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
54-49-9 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aramine Araminol Bitartrate, Metaraminol hydroxyphenylpropanolamine Isophenylephrine m Hydroxynorephedrine m Hydroxyphenylpropanolamine m-Hydroxynorephedrine m-hydroxyphenylpropanolamine meta Hydroxynorephedrine meta-Hydroxynorephedrine Metaradrin Metaraminol Metaraminol Bitartrate Metaraminol Bitartrate (1:1) Metaraminol Tartrate Tartrate, Metaraminol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



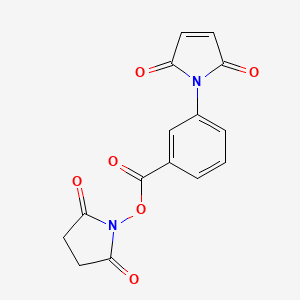
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)
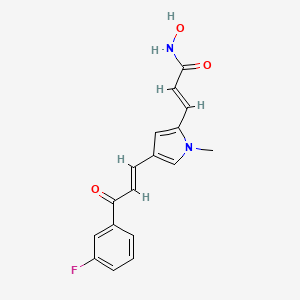
![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)
